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Compound of Interest

Compound Name: IAG933

Cat. No.: B10862049

This technical support center provides guidance for researchers, scientists, and drug
development professionals on minimizing and managing toxicities associated with the
YAP/TAZ-TEAD inhibitor, IAG933, in the context of long-term animal studies. The information is
presented in a question-and-answer format for clarity and ease of use.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with IAG933.
Issue 1: Observed or Suspected Cardiac Toxicity

e Q:An animal in my long-term IAG933 study is showing signs of cardiac distress (e.g.,
lethargy, abnormal breathing). What should | do?

A: Immediately consult with the institutional veterinarian. For non-invasive monitoring,
consider electrocardiogram (ECG) recordings to assess for QTc interval prolongation, a
known dose-limiting toxicity in human clinical trials of IAG933.[1] If QTc prolongation is
confirmed, consider dose reduction or temporary cessation of treatment in consultation with
the study director and veterinarian. Supportive care should be provided as recommended by
the veterinarian.

e Q: How can | proactively monitor for cardiac toxicity in my long-term 1AG933 study?
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A: Regular ECG monitoring is crucial. For conscious and freely moving animals, telemetry is
the gold standard for continuous monitoring.[2] Establish a baseline QTc interval for each
animal before starting IAG933 treatment. Subsequent ECGs should be performed at regular
intervals (e.g., weekly or bi-weekly) and around the time of expected maximum plasma
concentration (Tmax) of the drug.

Issue 2: Observed or Suspected Renal Toxicity

e Q: I've noticed an increase in proteinuria in animals treated with IAG933. How should |
proceed?

A: An increase in proteinuria is a potential indicator of nephrotoxicity and was observed as a
dose-limiting toxicity in the IAG933 clinical trial.[1] It is recommended to quantify the
proteinuria using methods such as urine dipstick analysis followed by a more quantitative
assay like the urinary albumin-to-creatinine ratio (ACR).[3] Histopathological examination of
the kidneys at the end of the study, or if an animal is euthanized due to declining health, can
help identify specific renal damage, such as podocyte foot process effacement, which has
been observed with other TEAD inhibitors.

e Q: What are the best practices for monitoring renal function during a long-term IAG933
study?

A: Regular monitoring of serum creatinine and blood urea nitrogen (BUN) provides a general
assessment of glomerular filtration.[3] However, these markers may only show changes after
significant renal function has been lost.[4] For more sensitive and earlier detection of kidney
injury, consider measuring the glomerular filtration rate (GFR) using methods like
transcutaneous GFR measurement with FITC-sinistrin.[4][5] Regular urinalysis to check for
proteinuria, hematuria, and changes in urine specific gravity is also recommended.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the long-term use of IAG933 in
animal models.

e Q: What is the mechanism of action of IAG933?
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A: IAG933 is a small molecule inhibitor that directly disrupts the protein-protein interaction
between Yes-associated protein (YAP), transcriptional co-activator with PDZ-binding motif
(TAZ), and the TEA domain (TEAD) transcription factors.[6][7][8] This prevents the nuclear
YAP/TAZ-TEAD complex from activating the transcription of genes involved in cell
proliferation and survival.

e Q: What were the key toxicities observed in the clinical trial of IAG933?

A: The dose-limiting toxicities observed in the phase 1 clinical trial of IAG933 were QTc
prolongation and grade 2 proteinuria.[1] The trial was ultimately halted due to a combination
of tolerability and anti-tumor activity.

» Q: Was significant toxicity observed in preclinical animal studies of IAG933?

A: Preclinical studies in mouse and rat xenograft models reported that IAG933 was "well-
tolerated" at doses that resulted in significant anti-tumor efficacy, including complete tumor
regression in some models.[8][9] These studies did not detail specific toxicities, suggesting
that the dose-limiting toxicities seen in humans may be species-specific or occur at higher
relative exposures.

e Q: Are there any known strategies to mitigate IAG933-induced toxicities in animal models?

A: While specific mitigation strategies for IAG933 in preclinical models are not published,
general principles of managing drug-induced toxicities should be applied. For QTc
prolongation, this may involve careful dose selection to stay below the threshold that causes
significant cardiac effects. For proteinuria, ensuring adequate hydration of the animals can
be a supportive measure. Any intervention should be discussed with the study director and
veterinarian to ensure it does not interfere with the study's scientific objectives.

Data Presentation

The following tables summarize key quantitative data related to IAG933 from published
studies.

Table 1: Preclinical Efficacy of IAG933 in Xenograft Models
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. Dosing
Animal Model Tumor Type . Outcome Reference
Regimen
) Dose-dependent
Mesothelioma 30-240 mg/kg,
Mouse ) TEAD target [9]
(MSTO-211H) single oral dose o
gene inhibition
] ) ) From near stasis
Mesothelioma Daily oral dosing
Mouse to profound [7]
(MSTO-211H) (2-4 weeks) )
tumor regression
Mesothelioma 10 mg/kg/day, ]
Rat Tumor stasis 9]
(MSTO-211H) oral
) Complete tumor
Mesothelioma 30 mg/kg/day, o
Rat regression in 4 of  [9]
(MSTO-211H) oral

5 animals

Table 2: Dose-Limiting Toxicities of IAG933 in Phase 1 Clinical Trial

Number of Patients

Toxicity Dose Schedule . Reference
with DLTs
QTc Prolongation 600 mg intermittent 2 [1]
) 400 mg continuous
QTc Prolongation ) 2 [1]
once-daily

o 300 mg continuous
Grade 2 Proteinuria ) 1 [1]
once-daily

Experimental Protocols

Below are detailed methodologies for key experiments to monitor for potential IAG933-induced
toxicities in long-term animal studies.

Protocol 1: Monitoring Cardiac Function via Electrocardiogram (ECG)
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Animal Preparation: For telemetry studies, surgically implant telemetry transmitters
according to the manufacturer's instructions and allow for a sufficient recovery period
(typically at least one week). For external ECG recordings, gently restrain the animal and
attach subcutaneous or surface electrodes in a standard lead configuration (e.g., Lead II).

Baseline Recording: Prior to the first dose of IAG933, record a baseline ECG for a sufficient
duration to establish a stable heart rate and measure the QT interval.

Data Acquisition: Record ECGs at predetermined time points throughout the study. It is
advisable to record at the anticipated Tmax of IAG933 to capture the peak effect on the QT
interval.

QTc Calculation: Correct the measured QT interval for heart rate using an appropriate
formula for the species being studied (e.g., Bazett's or Fridericia's formula, though species-
specific corrections are preferred).

Data Analysis: Compare the QTc intervals from treated animals to their baseline values and
to a vehicle-treated control group. A statistically significant increase in the QTc interval
should be considered a potential safety signal.

Protocol 2: Assessment of Renal Function

Urine Collection: Place animals in metabolic cages for a defined period (e.g., 16-24 hours) to
collect urine. Ensure animals have free access to food and water.

Urinalysis: Perform a dipstick analysis of the collected urine to screen for proteinuria,
hematuria, and other abnormalities.

Quantitative Proteinuria Assessment:
o Measure the total urine volume.

o Determine the albumin concentration in the urine using an ELISA kit specific for the animal
species.

o Measure the creatinine concentration in the urine using a colorimetric assay.
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o Calculate the albumin-to-creatinine ratio (ACR) to normalize for variations in urine
concentration.

e Blood Chemistry:
o Collect blood samples at regular intervals.

o Measure serum creatinine and blood urea nitrogen (BUN) levels using a chemistry
analyzer.

e Glomerular Filtration Rate (GFR) Measurement (Optional but Recommended):

o Utilize a method such as transcutaneous measurement of FITC-sinistrin clearance for a
non-invasive and accurate assessment of GFR. Follow the manufacturer's protocol for the
device and tracer administration.

» Histopathology: At the end of the study, or upon humane euthanasia, collect the kidneys, fix
them in 10% neutral buffered formalin, and process for paraffin embedding. Stain kidney
sections with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to evaluate for
glomerular, tubular, and interstitial changes.
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Caption: A decision-making flowchart for addressing adverse events.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10862049?utm_src=pdf-custom-synthesis
https://dailyreporter.esmo.org/esmo-congress-2025/thoracic-malignancies/data-from-two-novel-tead-inhibitors-provide-the-first-evidence-for-the-efficacy-and-safety-of-targeted-treatments-in-mesothelioma
https://dailyreporter.esmo.org/esmo-congress-2025/thoracic-malignancies/data-from-two-novel-tead-inhibitors-provide-the-first-evidence-for-the-efficacy-and-safety-of-targeted-treatments-in-mesothelioma
https://www.altasciences.com/sites/default/files/2022-04/The-Altascientist_issue13_2022.pdf
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2019.00311/full
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2019.00311/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10294388/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10294388/
https://zh-hk.medibeacon.com/wp-content/uploads/2020/01/Transcutaneous-Assessment-of-Renal-Function-in-Conscious-Rodents.pdf
https://en.wikipedia.org/wiki/IAG933
https://trial.medpath.com/news/cd8cb4bbea4f77da/direct-and-selective-pharmacological-disruption-of-the-yap
https://www.researchgate.net/publication/370031436_Abstract_LB319_IAG933_a_selective_and_orally_efficacious_YAP1WWTR1TAZ-panTEAD_protein-protein_interaction_inhibitor_with_pre-clinical_activity_in_monotherapy_and_combinations
https://pmc.ncbi.nlm.nih.gov/articles/PMC11286534/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11286534/
https://www.benchchem.com/product/b10862049#minimizing-iag933-toxicity-in-long-term-animal-studies
https://www.benchchem.com/product/b10862049#minimizing-iag933-toxicity-in-long-term-animal-studies
https://www.benchchem.com/product/b10862049#minimizing-iag933-toxicity-in-long-term-animal-studies
https://www.benchchem.com/product/b10862049#minimizing-iag933-toxicity-in-long-term-animal-studies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10862049?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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